molecular formula C13H22N2O5 B3132056 1-Boc-L-prolyl-L-alanine CAS No. 36301-70-9

1-Boc-L-prolyl-L-alanine

Cat. No.: B3132056
CAS No.: 36301-70-9
M. Wt: 286.32 g/mol
InChI Key: CYRRXYLLNDVBCL-IUCAKERBSA-N
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Description

Chemical Identity and Significance

IUPAC Nomenclature and CAS Registry Information

The precise identification of a chemical compound is crucial for scientific communication and reproducibility. N-Tert-Butoxycarbonyl-L-Prolyl-L-Alanine is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). Its formal IUPAC name is (2S)-2-({[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]carbonyl}amino)propanoic acid. sigmaaldrich.com This nomenclature precisely describes the molecular structure, including the stereochemistry of the chiral centers.

In addition to its systematic name, the compound is assigned a unique identifier by the Chemical Abstracts Service (CAS), known as the CAS Registry Number. The CAS number for N-Tert-Butoxycarbonyl-L-Prolyl-L-Alanine is 36301-70-9 . sigmaaldrich.combldpharm.com This number serves as a global standard for identifying the substance in databases, scientific literature, and chemical inventories.

IdentifierValue
IUPAC Name (2S)-2-({[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]carbonyl}amino)propanoic acid sigmaaldrich.com
CAS Registry Number 36301-70-9 sigmaaldrich.combldpharm.com
Molecular Formula C13H22N2O5 sigmaaldrich.com
Molecular Weight 286.33 g/mol sigmaaldrich.com

Structural Classification as a Protected Dipeptide

N-Tert-Butoxycarbonyl-L-Prolyl-L-Alanine is classified as a protected dipeptide. This classification arises from its structure, which consists of two amino acid residues, L-proline and L-alanine, linked by a peptide bond. The "protected" designation refers to the presence of a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the L-proline residue. thermofisher.com

The Boc group is a type of "temporary" protecting group, meaning it can be readily removed under specific chemical conditions to allow for further peptide bond formation. thermofisher.com This protection is essential in peptide synthesis to prevent unwanted side reactions at the N-terminus of the proline residue while the C-terminus of the alanine (B10760859) residue is activated for coupling with another amino acid. libretexts.orgwikipedia.org

Fundamental Role as a Synthetic Building Block in Peptide Chemistry

The primary significance of N-Tert-Butoxycarbonyl-L-Prolyl-L-Alanine lies in its role as a synthetic building block in the stepwise synthesis of peptides. nih.gov The chemical synthesis of peptides is a multi-step process that involves the protection of functional groups, activation of the carboxyl group, formation of a peptide bond, and removal of protecting groups. researchgate.net Protected dipeptides like this one streamline this process.

By using a pre-formed and protected dipeptide, chemists can add two amino acid residues in a single coupling step, which can be more efficient than adding them one by one. This is particularly advantageous in solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield, where the peptide is assembled on a solid support. peptide.commasterorganicchemistry.com The use of such building blocks can help to improve the efficiency and yield of the synthesis of longer or more complex peptides. chempep.com

Historical Context of Protected Amino Acid and Dipeptide Utilization

The concept of using protecting groups in chemical synthesis dates back to the early 20th century. In the context of peptide chemistry, the need for selective protection of amino and carboxyl groups became apparent to avoid the statistical formation of numerous undesired peptide products. libretexts.org

The development of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Bergmann and Zervas in 1932 was a landmark achievement that paved the way for modern peptide synthesis. nih.gov This was followed by the introduction of the tert-butoxycarbonyl (Boc) group, which is removable under milder acidic conditions. wikipedia.org

The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the early 1960s revolutionized the field. peptide.comnih.gov This method, which involves anchoring the growing peptide chain to a solid resin, greatly simplified the purification process and allowed for the automation of peptide synthesis. The Boc/benzyl (B1604629) protection scheme was widely used in early SPPS. wikipedia.orgpeptide.com

The use of protected dipeptides as building blocks emerged as a strategy to further enhance the efficiency of peptide synthesis. This approach can be particularly useful for introducing difficult sequences or for synthesizing long peptides where stepwise addition of single amino acids might lead to lower yields and the accumulation of side products. nih.govchempep.com The synthesis of dipeptides themselves has been an area of active research, with various chemical and chemoenzymatic methods being developed to produce these valuable intermediates. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRRXYLLNDVBCL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for Dipeptide Bond Formation

The synthesis of dipeptides like 1-Boc-L-prolyl-L-alanine is commonly achieved through solution-phase techniques, which offer flexibility in reagent choice and reaction scale. ed.govsci-hub.selibretexts.org

Solution-phase peptide synthesis (SPPS) was the pioneering method for creating peptides before the advent of solid-phase techniques and remains crucial for specific applications. libretexts.org This approach involves carrying out the reaction in a suitable solvent, which allows for the synthesis of dipeptides by coupling an N-protected amino acid with a C-terminally protected amino acid. ed.govlibretexts.org The key challenge in this method is ensuring the specific and ordered formation of the amide bond, which is accomplished through the use of protecting groups. libretexts.orglibretexts.org Recent advancements have explored the use of microwave irradiation in conjunction with condensing agents like titanium tetrachloride to accelerate the synthesis of dipeptides in solution, often resulting in high yields and short reaction times. mdpi.comnih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. numberanalytics.comnih.govspringernature.com Introduced in the 1950s and 1960s, the Boc group effectively masks the nucleophilicity of the N-terminal amine, preventing it from participating in unwanted side reactions during the formation of the peptide bond. numberanalytics.comthermofisher.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This forms a stable carbamate (B1207046) that is resistant to many basic and nucleophilic conditions, allowing for selective reactions at the carboxyl end of the amino acid. numberanalytics.comorganic-chemistry.org A key advantage of the Boc group is its lability under acidic conditions; it can be readily removed with acids like trifluoroacetic acid (TFA) to regenerate the free amine for subsequent coupling steps. libretexts.orgnumberanalytics.comthermofisher.com This temporary protection strategy is fundamental to the stepwise construction of peptides. thermofisher.com

The formation of the peptide bond between N-Boc-L-proline and an L-alanine derivative requires a coupling reagent to activate the carboxylic acid group of proline. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. libretexts.orgpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of alanine (B10760859) to form the desired dipeptide. libretexts.org

To minimize side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. sci-hub.seuniurb.itbachem.com HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. uniurb.it Other classes of coupling reagents, including phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), have also been developed to achieve high coupling efficiency. peptide.combachem.comnih.govresearchgate.net The choice of solvent, base (such as triethylamine (B128534) or diisopropylethylamine), and reaction temperature are critical parameters that are optimized to ensure high yields and purity of the final dipeptide. sci-hub.sebachem.comorgsyn.org

Synthesis of Constituent Amino Acid Derivatives

The synthesis of this compound requires the preparation of the individual N-protected amino acid precursors.

N-Boc-L-proline is synthesized by reacting L-proline with di-tert-butyl dicarbonate (Boc₂O). orgsyn.orgrsc.orgacs.org The reaction is typically carried out in a suitable solvent system, such as a mixture of water and an organic solvent like dioxane, tert-butanol, or dichloromethane (B109758), under basic conditions. orgsyn.orgprepchem.comorgsyn.org A base, such as sodium hydroxide (B78521), triethylamine, or 1,1,3,3-tetramethylguanidine, is used to facilitate the reaction. orgsyn.orgrsc.orgorgsyn.org The process involves the nucleophilic attack of the proline's secondary amine on the carbonyl carbon of Boc₂O. numberanalytics.com After the reaction is complete, the N-Boc-L-proline is isolated through an aqueous workup involving acidification and extraction. rsc.orgorgsyn.org

Table 1: Selected Synthetic Methods for N-Boc-L-Proline

Starting Material Reagent Base Solvent Reaction Time Yield Reference
L-Proline Di-tert-butyl dicarbonate Triethylamine Dichloromethane 2.5 hours - rsc.org
L-Proline Di-tert-butyl dicarbonate Triethylamine Acetone/Water 0.5-4 hours 73% google.com
L-Proline Di-tert-butyl dicarbonate Sodium Hydroxide Water/tert-Butanol Overnight - prepchem.com
L-Proline tert-Butyl phenyl carbonate 1,1,3,3-Tetramethylguanidine Dimethyl sulfoxide 3 hours - orgsyn.org

Similarly, N-Boc-L-alanine is prepared by treating L-alanine with di-tert-butyl dicarbonate (Boc₂O). fengchengroup.comchemicalbook.com The reaction is generally performed under mildly basic conditions, often using sodium hydroxide or triethylamine in a solvent mixture such as water/dioxane, water/THF, or acetone/water. google.comchemicalbook.comfengchengroup.com The Boc group is introduced via a nucleophilic acyl substitution mechanism. libretexts.org Following the reaction, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate (B1210297) to isolate the N-Boc-L-alanine product. chemicalbook.com

Table 2: Selected Synthetic Methods for N-Boc-L-Alanine

Starting Material Reagent Base Solvent Reaction Time Yield Reference
L-Alanine Di-tert-butyl dicarbonate Sodium Hydroxide Water/THF 17 hours 100% chemicalbook.com
L-Alanine Di-tert-butyl dicarbonate Triethylamine Acetone/Water 4 hours - google.com
L-Alanine Di-tert-butyl dicarbonate 4-Dimethylaminopyridine (DMAP) - - - fengchengroup.com

Chemical Derivatization and Extension to Oligopeptides

The chemical manipulation of this compound is centered around its two primary functional groups: the N-terminal Boc protecting group and the C-terminal carboxylic acid of the alanine residue. These sites allow for selective reactions to either elongate the peptide chain from the C-terminus or, after deprotection, from the N-terminus.

Functional Group Modifications

The primary functional group modifications of this compound involve the deprotection of the N-terminal amine and the activation of the C-terminal carboxylic acid. These steps are crucial for its use in peptide synthesis.

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. Its removal is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). chempep.commasterorganicchemistry.com This reaction quantitatively cleaves the Boc group, liberating the N-terminal amine of the prolyl residue and making it available for coupling with another amino acid or peptide fragment. chempep.commasterorganicchemistry.com The choice of a Boc protecting group is strategic as it is stable to a wide range of nucleophiles and bases, allowing for modifications at the C-terminus without premature deprotection. organic-chemistry.org

The C-terminal carboxylic acid of the alanine residue is the key site for peptide bond formation to extend the chain. To facilitate this, the carboxyl group must be activated to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. Common methods for carboxyl activation include the formation of active esters or the use of coupling reagents. bachem.com For instance, N-hydroxysuccinimide (HOSu) esters are frequently used in solution-phase synthesis. bachem.comacs.org

Table 1: Key Functional Group Modifications of this compound

Functional GroupModificationReagents and ConditionsPurpose
N-terminal Boc groupDeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)To expose the N-terminal amine for subsequent coupling reactions.
C-terminal Carboxylic AcidActivationDicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt)To facilitate peptide bond formation by creating a more reactive electrophile.
C-terminal Carboxylic AcidEsterificationBenzyl (B1604629) alcohol (BnOH) with a coupling agentTo protect the C-terminus, for example, as a benzyl ester (Pro-Ala-OBzl).

Strategies for Incorporating into Larger Peptide Sequences

The incorporation of the this compound dipeptide into larger oligopeptides can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. bachem.comchem-soc.si The use of a dipeptide fragment like Boc-Pro-Ala can be advantageous in SPPS, particularly in sequences prone to aggregation. masterorganicchemistry.com

In solution-phase synthesis , this compound can be coupled to another amino acid or peptide ester. For example, its activated carboxyl group can react with the free amine of an amino acid methyl or benzyl ester. acs.org A notable challenge in solution-phase synthesis can be the poor reactivity or instability of certain peptide fragments. For instance, attempts to couple Boc-Val-OH with Pro-Ala-OBzl have been reported to yield unsatisfactory results, potentially due to the instability of the Pro-Ala-OBzl dipeptide ester in the reaction medium. acs.org

In solid-phase peptide synthesis (SPPS) , the Boc/Bzl (benzyl) strategy is a well-established method where the Boc group serves as the temporary Nα-protecting group. masterorganicchemistry.com In this approach, an amino acid is first anchored to a solid support (resin), and the peptide chain is built step-wise. The Boc-Pro-Ala dipeptide can be coupled onto a resin-bound amino acid or peptide chain. The cycle involves deprotection of the resin-bound amine, followed by the coupling of the activated this compound. chempep.com The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) is common to facilitate efficient peptide bond formation and minimize side reactions. acs.org

A specific example of incorporating a Boc-protected proline residue in a fragment coupling involves an Ag(I)-promoted reaction. In a model study, Boc-Pro was successfully coupled to a dipeptide thioamide to form a tripeptide, demonstrating the feasibility of fragment condensation. rsc.org

Table 2: Exemplary Coupling Strategies for Peptide Elongation

Synthesis MethodCoupling PartnersCoupling Reagents/ConditionsResulting Peptide Structure (Example)
Solution-PhaseThis compound + H-Gly-OMeDCC, HOBt in DMFBoc-Pro-Ala-Gly-OMe
Solid-Phase (Boc-SPPS)Resin-bound amino acid (e.g., Val-Resin) + this compoundDCC/HOBt or HBTU in DMFBoc-Pro-Ala-Val-Resin
Fragment CondensationBoc-Pro + Ala-Ala-OMe (as a thioamide)Ag(I) promotionBoc-Pro-Ala-Ala-OMe

Conformational Analysis and Structural Characterization

Experimental Approaches to Conformation Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the conformational analysis of peptides. By probing the magnetic environments of atomic nuclei, NMR can provide a wealth of information regarding the spatial arrangement of atoms within a molecule. For a comprehensive understanding of the conformational dynamics of 1-Boc-L-prolyl-L-alanine, a variety of NMR experiments are employed.

One-dimensional ¹H and ¹³C NMR spectra offer a foundational view of the molecular structure of this compound. The chemical shifts, coupling constants, and signal multiplicities in these spectra provide initial clues about the electronic environment and connectivity of the atoms.

In the ¹³C NMR spectrum of the closely related N-Boc-L-proline-L-alanine methyl ester, the chemical shifts of the carbonyl carbons are particularly sensitive to the surrounding environment and any intramolecular interactions. researchgate.netmdpi.com Studies have shown that the chemical shifts of the peptide bond and the carbomethoxy group carbonyl carbons exhibit a downfield shift as the polarity of the solvent increases. researchgate.net In contrast, the carbonyl carbon of the N-Boc group shows only a slight change with varying solvent polarity. researchgate.net This observation has led to the prediction of an intramolecular hydrogen bond between the oxygen atom of the N-Boc group's carbonyl and the hydrogen atom of the peptide bond. researchgate.netmdpi.com

Table 1: Representative ¹³C NMR Carbonyl Chemical Shifts for N-Boc-L-proline-L-alanine-OMe in Various Solvents researchgate.netmdpi.com

Solvent Carbonyl (N-Boc) (ppm) Carbonyl (Peptide Bond) (ppm) Carbonyl (Ester) (ppm)
Chloroform ~154 ~171 ~173

Note: The interactive table allows for sorting and filtering of data.

The ¹H NMR spectrum provides information on the proton environments. For a similar dipeptide, N-Boc-L-alanine-L-proline-OMe, the proton signals are well-resolved, showing characteristic multiplets for the proline ring protons and the alanine (B10760859) α-proton and methyl group. mdpi.com The chemical shift of the amide proton is particularly informative about its involvement in hydrogen bonding.

While 1D NMR provides foundational data, two-dimensional NMR techniques are indispensable for a detailed determination of the solution conformation.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY would be used to confirm the proton spin systems of the proline and alanine residues, definitively assigning the protons within each amino acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for determining the spatial proximity of protons. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are connected through bonds. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to deduce internuclear distances, which serve as constraints for molecular modeling to generate a three-dimensional structure of the dipeptide in solution. For instance, NOEs between the alanine α-proton and protons on the proline ring would provide crucial information about the relative orientation of the two amino acid residues.

The conformational flexibility of this compound can be investigated using variable temperature (VT) NMR experiments. The chemical shifts of amide protons involved in intramolecular hydrogen bonds are less dependent on temperature compared to those exposed to the solvent. acs.org By monitoring the chemical shift of the alanine amide proton over a range of temperatures, the stability of any intramolecular hydrogen bonds can be assessed. A small temperature coefficient (Δδ/ΔT) is indicative of a stable hydrogen bond, which is a key feature in defining the peptide's conformation, such as the presence of a β-turn. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a powerful tool for probing the secondary structure of peptides by examining the vibrational modes of the amide bonds.

The IR spectrum of a peptide is characterized by several key absorption bands related to the amide group. The most informative of these is the Amide I band, which primarily arises from the C=O stretching vibration of the peptide backbone. The frequency of the Amide I band is highly sensitive to the secondary structure of the peptide and the hydrogen-bonding environment of the carbonyl group.

For N-Boc-L-proline-L-alanine methyl ester, the IR spectrum in chloroform shows a carbonyl absorption for the ester group at approximately 1741 cm⁻¹ and absorptions for the N-Boc and amide carbonyl groups at lower wavenumbers. mdpi.com The precise positions of the amide carbonyl absorptions can provide insight into the presence and strength of intramolecular hydrogen bonds. The Amide II band, resulting from N-H bending and C-N stretching vibrations, also provides complementary structural information.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-Boc-L-proline-L-alanine methyl ester

X-ray Crystallography for Solid-State Molecular Architecture

To date, a specific X-ray crystal structure for the isolated dipeptide this compound has not been detailed in publicly available literature. However, crystallographic data for compounds containing this dipeptide esterified as a methyl ester (Boc-L-Pro-L-Ala-OMe) have been reported, confirming its molecular connectivity and providing a basis for understanding its solid-state packing and conformation, though detailed structural parameters are not extensively discussed. nih.gov

Computational and Theoretical Conformational Studies

Theoretical calculations provide a powerful complement to experimental data, offering a detailed view of the molecule's conformational landscape, energetics, and electronic structure.

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the conformational preferences of peptides. For derivatives containing the Boc-L-Pro-L-Ala sequence, DFT calculations have been employed to predict the most stable conformers. mdpi.com These studies have shown that the homochiral L-Pro-L-Ala sequence has a propensity to favor the formation of M-helical structures. mdpi.com The presence of the bulky Boc group has a significant steric influence, preventing the formation of certain intramolecular hydrogen bonds, such as a 10-membered ring, that might otherwise be possible. mdpi.com

Prediction of Gas-Phase Conformations and Energy Landscapes

In computational studies of ferrocene conjugates incorporating the Boc-L-Pro-L-Ala moiety, DFT calculations have been used to explore the potential energy surface and identify low-energy conformations. The most stable predicted conformer for a homochiral Boc-L-Pro-L-Ala-ferrocene conjugate features an interstrand 9-membered ring stabilized by a hydrogen bond between the alanine amide proton (NHAla) and the carbonyl oxygen of the ester group (O=CCOOMe). mdpi.com This theoretical conformational analysis, often performed to simulate gas-phase or solution environments, is critical for understanding the intrinsic structural preferences of the dipeptide sequence. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and donor-acceptor interactions within a molecule. While not applied directly to the intermolecular interactions of isolated this compound, NBO analysis has been utilized in studies involving a derivative, Boc-L-Pro-L-Ala-OtBu. acs.org In that context, the analysis focused on understanding the electronic effects and natural charge on atoms during a catalytic cycle for peptide synthesis, rather than on the conformational non-covalent interactions of the dipeptide itself. acs.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful computational tools for exploring the conformational space of peptides. These methods provide insights into the relative energies of different conformations and the dynamic transitions between them.

Empirical force fields, such as the Empirical Conformational Energy Program for Peptides (ECEPP), are widely used to calculate the potential energy of peptide conformations. These force fields are parameterized based on experimental data and quantum mechanical calculations, allowing for the rapid evaluation of the energies of different molecular geometries. In the case of this compound, ECEPP can be utilized to identify low-energy conformations by systematically varying the backbone and side-chain torsion angles. The resulting energy landscape reveals the most stable structures and the energy barriers between them.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational behavior of this compound. By simulating the motion of the atoms over time, MD simulations can explore a wide range of conformations and identify the most populated conformational states. Trajectory analysis of the MD simulations can reveal the flexibility of different parts of the molecule, the lifetimes of specific conformations, and the pathways of conformational transitions. These simulations are crucial for understanding how the dipeptide behaves in different environments, such as in solution or when interacting with other molecules.

Conformational Space Mapping (e.g., Ramachandran Plots, φ/ψ angle analysis)

The conformational freedom of a peptide backbone is primarily defined by the torsion angles phi (φ) and psi (ψ). A Ramachandran plot provides a two-dimensional representation of the allowed and disallowed regions of φ and ψ angles for a given amino acid residue.

ResidueTorsion AngleTypical Values for Turn Structures
L-Prolineφ (Phi)~ -60°
ψ (Psi)Varies, influences turn type
L-Alanineφ (Phi)Negative values in β-turns
ψ (Psi)Varies, influences turn type

Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds play a crucial role in stabilizing specific peptide conformations. In this compound, the formation of intramolecular hydrogen bonds can lead to compact, folded structures. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying these interactions.

In non-polar solvents, the NH group of the alanine residue can form a hydrogen bond with the carbonyl oxygen of the Boc group or the proline residue. The presence and strength of these hydrogen bonds can be inferred from the chemical shifts and temperature coefficients of the amide protons in NMR spectra, as well as the frequencies of the N-H stretching vibrations in IR spectra.

Identification and Stability of Specific Turn Motifs (e.g., Beta-Turns, Gamma-Turns)

The Pro-Ala sequence is known to be a potent inducer of β-turn structures in peptides nih.gov. A β-turn is a four-residue motif that reverses the direction of the polypeptide chain, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. In the context of this compound, the Boc group can be considered as the first residue (i), proline as the second (i+1), and alanine as the third (i+2).

Computational studies on similar Pro-Ala containing peptides have shown a predisposition for β-turn conformations, particularly type I β-turns nih.gov. In addition to β-turns, γ-turns, which are three-residue turns stabilized by a hydrogen bond between the carbonyl of the first residue and the amide proton of the third, are also possible. The relative stability of these turn motifs is influenced by the solvent environment and the nature of the N-terminal protecting group. A joint spectroscopic and computational study on ferrocene conjugates of Ala-Pro dipeptides revealed that changing the sequence from Pro-Ala to Ala-Pro altered the hydrogen bonding patterns from a β-turn to a γ-turn acs.org.

Turn TypeResidues InvolvedStabilizing Hydrogen Bond
β-Turn (Type I)i to i+3C=O(i) --- H-N(i+3)
γ-Turni to i+2C=O(i) --- H-N(i+2)

Comparative Conformational Analysis

The conformational preferences of this compound can be better understood by comparing them with those of other dipeptides. The presence of the Boc group and the proline residue are the key determinants of its structural characteristics.

Compared to a dipeptide with two acyclic amino acids, the conformational space of this compound is significantly more restricted due to the fixed φ angle of proline. This restriction favors the formation of well-defined turn structures.

Furthermore, the chirality of the amino acid residues is crucial. A comparative study of homo- and heterochiral Pro-Ala sequences in ferrocene conjugates showed that the stereochemistry dictates the formation of different hydrogen bonding patterns and the rigidity of the resulting structure nih.gov. The L-L configuration in this compound will have a distinct conformational preference compared to its L-D, D-L, or D-D diastereomers.

Stereoisomeric and Diastereomeric Variants (e.g., 1-Boc-L-prolyl-D-alanine)

Detailed conformational studies on 1-Boc-L-prolyl-D-alanine have been conducted using X-ray diffraction for its crystalline state and various spectroscopic techniques (CD, NMR, IR) for its solution state. nih.gov

Crystal Structure: In its crystalline form, the unit cell of 1-Boc-L-prolyl-D-alanine contains two independent molecules. nih.gov A key finding is that the urethane-proline peptide bond (Boc-Pro) is in the cis orientation, while the bond between the proline and D-alanine residues is trans. nih.gov This arrangement results in a "bent" structure that approximates a partial beta-turn. nih.gov

Solution Structure: In solution, the conformation is more complex. Spectroscopic data indicate an ordered conformation featuring an intramolecular hydrogen bond. nih.gov NMR studies reveal a significant population of a conformer where the Boc-Pro urethane bond is in the trans orientation, a state not observed in the crystal. nih.gov This trans conformer is stabilized by a 3→1 intramolecular hydrogen bond, forming a C7 conformation. nih.gov Therefore, the solution state of 1-Boc-L-prolyl-D-alanine is a mixture of conformers, including the cis form seen in the crystal and a C7 conformation with a trans Boc-Pro bond. nih.gov

Property1-Boc-L-prolyl-D-alanine (Crystal State)1-Boc-L-prolyl-D-alanine (Solution State)
Boc-Pro Bond cis orientationEquilibrium between cis and trans conformers
Pro-D-Ala Bond trans orientationtrans orientation
Overall Structure Bent structure, partial β-turnOrdered conformation with intramolecular hydrogen bonds
Dominant Conformations Single "bent" conformerMixture including the crystal-like cis conformer and a C7 conformation (trans Boc-Pro bond) nih.gov

Influence of Protecting Groups on Peptide Conformation

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functionalities. biosynth.comnih.gov The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group that is stable under many conditions but can be removed with acid. creative-peptides.comthermofisher.com Beyond its synthetic utility, the Boc group exerts a significant influence on the peptide's conformational preferences due to its steric bulk. peptide.com

The proline residue is unique among amino acids because its side chain forms a cyclic structure with the backbone, restricting the backbone dihedral angle (φ) to approximately -65°. nih.govnih.gov This also lowers the energy barrier for cis-trans isomerization around the peptide bond preceding the proline residue. nih.gov The attachment of the bulky Boc group to the proline nitrogen introduces further steric constraints that modulate this equilibrium.

In the case of 1-Boc-L-prolyl-D-alanine, the Boc group's influence is evident in the observed equilibrium between cis and trans conformers at the urethane bond in solution. nih.gov The steric hindrance of the tert-butyl group can affect the relative stability of these isomers, a factor that is also dependent on the subsequent amino acid and the solvent. researchgate.net The presence of the Boc group, therefore, is not merely a synthetic handle but an active participant in defining the conformational landscape of the dipeptide.

Solvent Effects on Conformational Preferences

The conformational equilibrium of peptides is highly sensitive to the solvent environment. rutgers.edunih.gov The solvent's polarity determines whether intramolecular or intermolecular interactions are more favorable.

Nonpolar Solvents: In low-polarity solvents like chloroform, peptides often adopt compact, folded conformations stabilized by intramolecular hydrogen bonds. nih.gov For a dipeptide, this can lead to the formation of structures like the C7 turn, as observed in the trans conformer of 1-Boc-L-prolyl-D-alanine. nih.gov

Polar Solvents: In high-polarity solvents such as water or dimethyl sulfoxide (DMSO), the energetic advantage of forming intramolecular hydrogen bonds is reduced. aip.orgresearchgate.net The solvent molecules themselves can act as hydrogen bond donors and acceptors, favoring more extended peptide conformations where the peptide's polar groups are solvated. nih.govaip.orgresearchgate.net This interaction with the solvent can lead to the destabilization of structures that are stable in the gas phase or in nonpolar solvents. aip.org For instance, studies on the alanine dipeptide show that while cyclic structures with intramolecular hydrogen bonds are most stable in the gas phase, the stability order is reversed in water, where extended structures predominate. aip.org

For 1-Boc-L-prolyl-D-alanine in DMSO-d6, NMR data specifically pointed to the presence of a 3→1 intramolecular hydrogen bond in the trans conformer, indicating that even in a polar aprotic solvent, folded structures can be significantly populated. nih.gov The choice of solvent can thus be used to modulate the conformational equilibrium, shifting it towards either folded or extended states. aps.org

Solvent TypeGeneral Effect on Peptide ConformationExpected Impact on this compound
Nonpolar (e.g., Chloroform) Favors compact structures stabilized by intramolecular hydrogen bonds (e.g., β-turns, C7 conformations). nih.govIncreased population of folded conformers with intramolecular hydrogen bonds.
Polar Aprotic (e.g., DMSO) Can support both intramolecular hydrogen bonds and interactions with the solvent. nih.govAn equilibrium between folded structures (like the C7 turn) and more extended, solvated conformers. nih.gov
Polar Protic (e.g., Water) Favors extended conformations that maximize intermolecular hydrogen bonding with solvent molecules. aip.orgresearchgate.netPredominance of extended structures where peptide bonds interact with water molecules. aip.org

Advanced Applications in Peptide Design and Materials Science

Utility as a Chiral Building Block for Complex Molecule Synthesis

1-Boc-L-prolyl-L-alanine serves as a crucial chiral building block in the synthesis of complex peptides and peptidomimetics. The inherent chirality of the L-proline and L-alanine residues is fundamental to its utility, ensuring stereochemical precision in the construction of larger, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the proline's nitrogen atom is key to its application in stepwise peptide synthesis, preventing unwanted side reactions and allowing for controlled, sequential addition of further amino acids. wustl.edu

The synthesis of peptides often relies on the use of such protected dipeptides to introduce specific conformational features into the final molecule. The Pro-Ala motif is found in various natural proteins, where it can influence protein flexibility, folding, and function. By using this compound, chemists can incorporate this structurally significant dipeptide unit into a synthetic peptide chain, thereby building complex molecules with predetermined three-dimensional structures. This approach is particularly valuable in the development of therapeutic peptides and other complex organic molecules where the final architecture is critical for bioactivity.

Table 1: Key Features of this compound as a Chiral Building Block

FeatureDescriptionReference
Stereochemical Purity Consists of L-proline and L-alanine, ensuring the synthesis of stereochemically defined peptides.
Protecting Group The Boc group allows for controlled, stepwise synthesis by protecting the N-terminus of the proline. wustl.edu
Structural Motif Introduces the Pro-Ala sequence, which is a known structural element in natural proteins.
Versatility Can be used in both solid-phase and solution-phase peptide synthesis to create complex peptide sequences.

Contribution to the Design of Peptidomimetics and Conformationally Constrained Analogs

The design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability—greatly benefits from building blocks like this compound. The proline residue, with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone. mdpi.com This rigidity helps to lock the peptide into a specific three-dimensional shape, which is often a prerequisite for biological activity.

The Pro-Ala sequence is recognized as a potent inducer of β-turns, a common type of secondary structure in proteins that is crucial for molecular recognition and signaling processes. mdpi.commdpi.com By incorporating this compound into a peptide sequence, researchers can engineer molecules that adopt a stable, turn-like conformation. This is a key strategy in the design of conformationally constrained analogs of biologically active peptides. Such analogs are invaluable for studying peptide-receptor interactions and for developing new therapeutic agents with enhanced specificity and efficacy. Spectroscopic analysis has shown that peptides containing the Pro-Ala motif can adopt well-defined secondary structures, confirming the role of this dipeptide in conformational control. mdpi.com

Application in Peptide Libraries for Structure-Activity Relationship (SAR) and Ligand Discovery Research

Peptide libraries are powerful tools in drug discovery and for studying structure-activity relationships (SAR). These libraries consist of a large number of different peptides that can be screened for their ability to bind to a specific biological target. The inclusion of dipeptides like this compound in such libraries can provide valuable insights into the structural requirements for bioactivity.

Alanine (B10760859) scanning, a common technique in SAR studies, involves systematically replacing each amino acid in a peptide with alanine to determine the importance of each residue's side chain. researchgate.net Similarly, a "proline scan" can be used to investigate the role of conformational turns in peptide function. ru.nl By incorporating the entire Pro-Ala unit, researchers can explore the significance of this specific turn-inducing motif for ligand binding and activity. For instance, the screening of a tetrapeptide library led to the identification of an Ala-Pro-Ala-Arg peptide as a ligand for a monoclonal antibody, highlighting the importance of the Pro-Ala sequence in molecular recognition. researchgate.net Systematic screening of dipeptide libraries containing X-Ala or X-Pro has also been employed to discover inhibitors of enzymes like dipeptidyl peptidase IV. nih.gov

Table 2: Application of Pro-Ala Sequences in Peptide Library Screening

Application AreaExample/FindingReference
Ligand Discovery Screening of a tetrapeptide library identified Ala-Pro-Ala-Arg as a high-affinity ligand. researchgate.net
Enzyme Inhibitor Screening Systematic testing of X-Pro and X-Ala dipeptides to identify inhibitors of dipeptidyl peptidase IV. nih.gov
SAR Studies Proline scanning is used to understand the conformational requirements for peptide activity. ru.nl

Role in Supramolecular Chemistry and Self-Assembled Peptide Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Peptides are excellent building blocks for supramolecular chemistry due to their ability to self-assemble into well-ordered nanostructures such as fibrils, ribbons, and hydrogels. rsc.orgacs.org The final architecture of these self-assembled materials is dictated by the amino acid sequence of the constituent peptides.

The inclusion of a conformationally rigid unit like the prolyl-alanine dipeptide can direct the self-assembly process towards specific, predictable structures. Proline is known to act as a "β-sheet breaker" and can induce turns, which can lead to the formation of unique supramolecular architectures that differ from those formed by more flexible peptides. rsc.org While the self-assembly of this compound itself has not been extensively studied, research on related peptides shows that the introduction of proline can lead to the formation of twisted nanofibers or other complex structures. rsc.org The ability to control the self-assembly process by incorporating specific dipeptide units is of great interest for the development of new nanomaterials with tailored properties.

Investigation of Protein Folding Models and Peptide-Based Recognition

Understanding how proteins fold into their unique three-dimensional structures is a fundamental challenge in biochemistry. Small peptides are often used as model systems to study the elementary steps of protein folding. The cis-trans isomerization of the peptide bond preceding a proline residue is a known rate-limiting step in the folding of many proteins. libretexts.orgwikipedia.org The dipeptide this compound provides a simple model to study the conformational preferences of the Pro-Ala linkage, which can exist in both cis and trans conformations.

Potential in Biomaterials Research (as a component in ordered peptide structures)

There is a growing interest in the use of peptides for the creation of advanced biomaterials for applications in tissue engineering and regenerative medicine. rsc.org The ability of peptides to self-assemble into ordered structures that can mimic the extracellular matrix is a key advantage. The incorporation of specific structural motifs, such as the Pro-Ala sequence, can be used to control the mechanical and biological properties of these materials.

For example, in elastin-mimetic biomaterials, the Pro-Ala sequence has been shown to form β-turn structures, which contribute to the material's properties. nih.gov Similarly, collagen, a major structural protein, is composed of repeating Gly-Pro-Yyy triplets, highlighting the importance of proline in forming stable, ordered structures. royalsocietypublishing.org By incorporating this compound into synthetic peptides, it is possible to design novel biomaterials with predefined secondary structures. This could lead to the development of hydrogels, scaffolds, and other materials with tailored properties for specific biomedical applications, such as promoting cell adhesion and growth. mdpi.com

Q & A

Basic: What are the recommended protocols for synthesizing 1-Boc-L-prolyl-L-alanine to ensure reproducibility in academic research?

Methodological Answer:
Synthesis protocols must adhere to rigorous experimental documentation, including reagent stoichiometry, reaction conditions (temperature, solvent, time), and purification methods (e.g., column chromatography, recrystallization). For reproducibility:

  • Step 1 : Follow established peptide coupling methods (e.g., DCC/HOBt or carbodiimide-based activation) with real-time monitoring via TLC or HPLC.
  • Step 2 : Characterize intermediates (e.g., Boc-protected proline) using 1^1H/13^{13}C NMR and mass spectrometry to confirm identity before proceeding .
  • Step 3 : Include detailed procedural deviations (e.g., unexpected side reactions) in supplementary materials to aid replication .

Basic: How should researchers characterize the purity and identity of this compound, especially when reporting novel derivatives?

Methodological Answer:
For novel derivatives, combine spectroscopic and chromatographic analyses:

  • Identity : Use 1^1H NMR (amide proton region: δ 6.5–8.5 ppm) and IR (amide I/II bands at ~1650/1550 cm1^{-1}) to confirm peptide bond formation .
  • Purity : HPLC with UV detection (λ = 220 nm) and ≥95% purity threshold. Report retention times and mobile phase composition (e.g., acetonitrile/water gradients) .
  • Advanced Validation : High-resolution mass spectrometry (HRMS) for exact mass confirmation, with elemental analysis for C, H, N composition .

Advanced: How can researchers design experiments to investigate the conformational stability of this compound under varying pH conditions?

Methodological Answer:
Adopt a multivariate experimental design :

  • Hypothesis : The Boc group stabilizes the prolyl ring conformation, reducing pH-dependent racemization.
  • Procedure :
    • Variable 1 : Adjust pH (2–10) using buffer systems (e.g., phosphate, acetate) and monitor via circular dichroism (CD) for secondary structure changes.
    • Variable 2 : Compare stability using dynamic light scattering (DLS) or 19^{19}F NMR (if fluorinated analogs are synthesized) .
  • Data Analysis : Use principal component analysis (PCA) to correlate pH with conformational shifts, referencing control compounds (e.g., unprotected prolyl-alanine) .

Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding stereochemical outcomes?

Methodological Answer:
Address discrepancies through iterative validation :

  • Step 1 : Re-examine computational models (e.g., DFT calculations for transition states) using software like Gaussian or ORCA. Cross-validate with X-ray crystallography if single crystals are obtainable .
  • Step 2 : Conduct isotopic labeling (e.g., 15^{15}N-alanine) to trace stereochemical integrity during synthesis via 2D NMR (HSQC, NOESY) .
  • Step 3 : Perform statistical error analysis (e.g., confidence intervals for HPLC retention times) to distinguish experimental noise from model inaccuracies .

Basic: What critical parameters must be documented when preparing this compound for publication?

Methodological Answer:
Include:

  • Synthetic Details : Molar ratios, catalyst loadings, and reaction yields.
  • Analytical Data : NMR shifts (with solvent peaks annotated), HPLC chromatograms (baseline resolution required), and melting points.
  • Reproducibility : Specify storage conditions (e.g., –20°C under argon) and stability tests (e.g., accelerated degradation studies) .

Advanced: How can researchers optimize synthesis to minimize epimerization during coupling reactions?

Methodological Answer:
Epimerization Mitigation Protocol :

  • Condition Screening : Test coupling agents (e.g., HATU vs. DIC/Oxyma) in polar aprotic solvents (DMF, DCM) at low temperatures (0–4°C) .
  • Real-Time Monitoring : Use chiral HPLC to detect D/L-alanine formation. Optimize reaction termination timing to prevent post-coupling racemization .
  • Mechanistic Analysis : Employ 13^{13}C isotopic tracing to identify epimerization pathways (e.g., base-catalyzed vs. acid-catalyzed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.